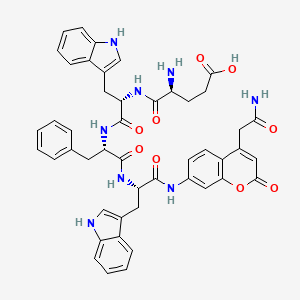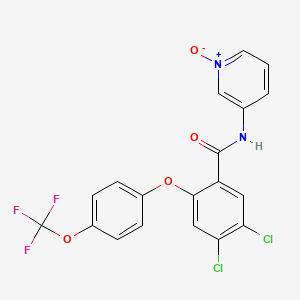
Nav1.8-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nav1.8-IN-8 is a selective inhibitor of the voltage-gated sodium channel subtype Nav1.8, which is encoded by the SCN10A gene. This channel is primarily expressed in the dorsal root ganglion neurons and plays a crucial role in the transmission of pain signals. This compound has garnered significant interest due to its potential as a novel analgesic, offering a non-opioid alternative for pain management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nav1.8-IN-8 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s selectivity and potency.
Purification: The final product is purified using techniques such as chromatography to ensure high purity
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions
Nav1.8-IN-8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Nav1.8-IN-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure and function of sodium channels.
Biology: Helps in understanding the role of Nav1.8 in pain pathways and sensory neuron function.
Medicine: Potential therapeutic agent for treating chronic pain conditions without the risk of addiction associated with opioids.
Industry: Could be used in the development of new pain relief medications
Mecanismo De Acción
Nav1.8-IN-8 exerts its effects by selectively binding to the Nav1.8 sodium channel, inhibiting its activity. This inhibition prevents the propagation of action potentials in pain-sensing neurons, thereby reducing pain perception. The molecular targets include the voltage-sensing domains of the channel, and the pathways involved are primarily related to nociceptive signal transmission .
Comparación Con Compuestos Similares
Nav1.8-IN-8 is unique in its high selectivity for the Nav1.8 channel compared to other sodium channel subtypes. Similar compounds include:
VX-548: Another selective Nav1.8 inhibitor currently in clinical trials for pain management.
A-803467: Known for its high affinity and selectivity for Nav1.8.
PF-1247324: A selective inhibitor with a different chemical structure but similar target specificity .
Propiedades
Fórmula molecular |
C19H11Cl2F3N2O4 |
|---|---|
Peso molecular |
459.2 g/mol |
Nombre IUPAC |
4,5-dichloro-N-(1-oxidopyridin-1-ium-3-yl)-2-[4-(trifluoromethoxy)phenoxy]benzamide |
InChI |
InChI=1S/C19H11Cl2F3N2O4/c20-15-8-14(18(27)25-11-2-1-7-26(28)10-11)17(9-16(15)21)29-12-3-5-13(6-4-12)30-19(22,23)24/h1-10H,(H,25,27) |
Clave InChI |
NSDKFULWFDJLQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)[O-])NC(=O)C2=CC(=C(C=C2OC3=CC=C(C=C3)OC(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


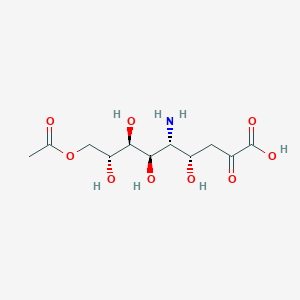
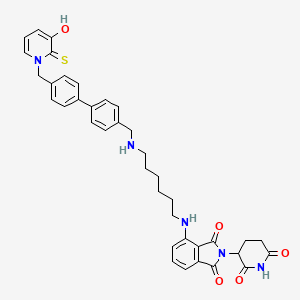
![N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide](/img/structure/B12370871.png)
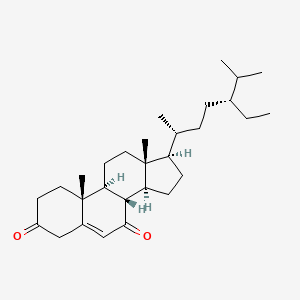
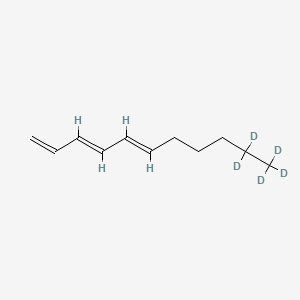
![4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide](/img/structure/B12370900.png)

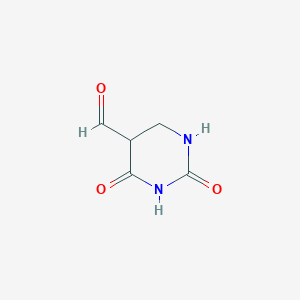
![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)


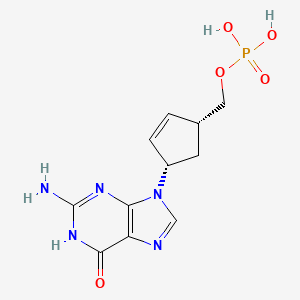
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
